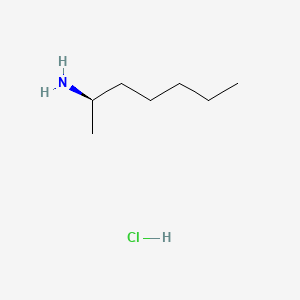
Tuaminoheptane hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tuaminoheptane hydrochloride, ®-, typically involves the reaction of 1-heptene with ammonia in the presence of a catalyst to form 2-aminoheptane. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of Tuaminoheptane hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and potency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tuaminoheptane hydrochloride, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines. These products can be further utilized in various chemical and pharmaceutical applications .
Applications De Recherche Scientifique
Tuaminoheptane hydrochloride, ®-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its sympathomimetic and vasoconstrictive properties.
Medicine: It has been used in the development of nasal decongestants and other pharmaceutical formulations.
Industry: The compound is utilized in the production of various chemical intermediates and as a performance-enhancing agent in certain applications
Mécanisme D'action
Tuaminoheptane hydrochloride, ®-, exerts its effects by acting as a reuptake inhibitor and releasing agent of norepinephrine. This action leads to increased levels of norepinephrine in the synaptic cleft, resulting in vasoconstriction and stimulation of the central nervous system. The compound targets adrenergic receptors and pathways involved in the regulation of vascular tone and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethylbutylamine
- Heptaminol
- Isometheptene
- Methylhexanamine
- Octodrine
Uniqueness
Tuaminoheptane hydrochloride, ®-, is unique due to its specific stereochemistry and potent sympathomimetic effects. Unlike other similar compounds, it has a distinct molecular structure that contributes to its efficacy as a nasal decongestant and stimulant. Its inclusion on the World Anti-Doping Agency’s list of prohibited substances highlights its significant impact on performance enhancement .
Propriétés
Numéro CAS |
101689-06-9 |
|---|---|
Formule moléculaire |
C7H18ClN |
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
(2R)-heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
JOPQZCZKKFHRNT-OGFXRTJISA-N |
SMILES isomérique |
CCCCC[C@@H](C)N.Cl |
SMILES canonique |
CCCCCC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



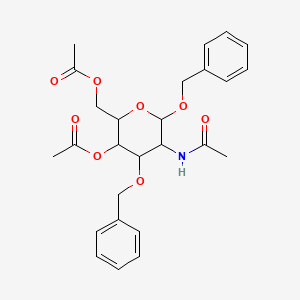
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)
![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
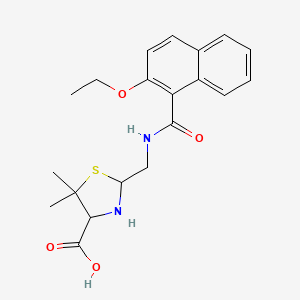

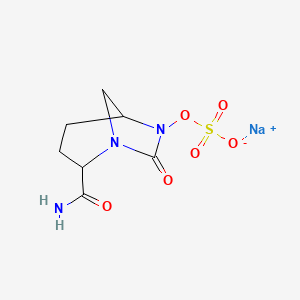
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)


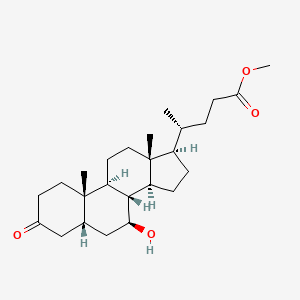
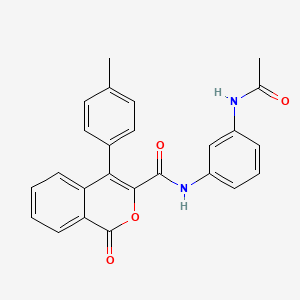
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
